1-Chloro-4-[chloro(difluoro)methoxy]-2,3,5,6-tetrafluoro-benzene
Description
Systematic IUPAC Nomenclature
The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry naming conventions for substituted benzene derivatives. The compound name "this compound" describes the precise positioning of each substituent on the benzene ring. The numbering system begins with the chlorine atom at position 1, followed by the chloro(difluoro)methoxy group at position 4, and fluorine atoms occupying positions 2, 3, 5, and 6. This systematic approach ensures unambiguous identification of the compound's structure.
The chloro(difluoro)methoxy functional group represents a particularly complex substituent, consisting of a methoxy group where the methyl carbon bears two fluorine atoms and one chlorine atom. This substituent is designated as -O-CF₂Cl in chemical notation, distinguishing it from simpler alkoxy groups. The presence of multiple electronegative halogen atoms significantly influences the compound's electronic distribution and reactivity patterns.
The tetrafluoro designation indicates that four of the six available positions on the benzene ring are occupied by fluorine atoms. This extensive fluorination pattern creates a highly electron-deficient aromatic system, which fundamentally alters the compound's chemical behavior compared to unsubstituted benzene derivatives.
CAS Registry Number and Alternative Designations
The Chemical Abstracts Service registry number for this compound is 1417566-55-2. This unique identifier serves as the primary reference for the compound in chemical databases and regulatory documentation worldwide. The registry number provides definitive identification regardless of naming variations or alternative nomenclature systems that may be encountered in different contexts.
Alternative designations for this compound include various systematic and common names that may appear in scientific literature and chemical databases. The compound may also be referenced by its molecular formula designation or through database-specific identifiers such as MDL numbers. The MDL number MFCD22580907 provides additional database cross-referencing capabilities.
The compound appears in various chemical inventory systems and regulatory databases, reflecting its status as a specialized industrial chemical. These alternative identifiers ensure accurate identification across different chemical information systems and facilitate proper tracking in regulatory and safety documentation.
| Designation Type | Identifier | Source |
|---|---|---|
| Chemical Abstracts Service Number | 1417566-55-2 | Matrix Scientific |
| MDL Number | MFCD22580907 | Matrix Scientific |
| Molecular Formula | C₇Cl₂F₆O | Matrix Scientific |
Molecular Formula and Weight Analysis
The molecular formula of this compound is C₇Cl₂F₆O, indicating a composition of seven carbon atoms, two chlorine atoms, six fluorine atoms, and one oxygen atom. This formula reflects the highly halogenated nature of the compound, with eight halogen atoms distributed across the molecular structure. The molecular weight is precisely calculated as 284.97 grams per mole.
The molecular composition analysis reveals significant structural complexity arising from the multiple halogen substituents. The carbon framework consists of a benzene ring (six carbons) plus one additional carbon in the chloro(difluoro)methoxy group. The oxygen atom serves as the linking element between the benzene ring and the fluorinated methyl group, creating an ether linkage that influences the compound's overall properties.
The halogen distribution shows an interesting pattern with chlorine atoms appearing both as a direct ring substituent and as part of the complex methoxy group. The six fluorine atoms create extensive electron withdrawal from the aromatic system, fundamentally altering the electron density distribution compared to less substituted aromatic compounds. This electronic modification has profound implications for the compound's reactivity and stability characteristics.
| Atomic Component | Count | Atomic Weight | Contribution to Molecular Weight |
|---|---|---|---|
| Carbon | 7 | 12.01 | 84.07 |
| Chlorine | 2 | 35.45 | 70.90 |
| Fluorine | 6 | 19.00 | 114.00 |
| Oxygen | 1 | 16.00 | 16.00 |
| Total Molecular Weight | 284.97 |
The molecular weight of 284.97 grams per mole places this compound in the category of moderately heavy organic molecules. The substantial contribution of halogen atoms to the total molecular weight (184.90 grams per mole, or approximately 65% of the total) demonstrates the extent of halogenation and explains many of the compound's unique physical and chemical properties. This high halogen content typically correlates with increased density, altered solubility characteristics, and modified thermal stability compared to non-halogenated aromatic compounds.
Properties
IUPAC Name |
1-chloro-4-[chloro(difluoro)methoxy]-2,3,5,6-tetrafluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7Cl2F6O/c8-1-2(10)4(12)6(5(13)3(1)11)16-7(9,14)15 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBABHULROHPFML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1F)F)Cl)F)F)OC(F)(F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7Cl2F6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Halogenation of Tetrafluorobenzene Precursors
Starting from tetrafluorobenzene derivatives, selective chlorination is performed using chlorine gas under controlled temperature and pressure, often in the presence of metal catalysts or metal halides to direct substitution patterns.
For example, chlorination of orthodifluorobenzene with chlorine in the presence of a specific metal or metal compound yields chloro-substituted fluorobenzenes efficiently.
Synthesis of Chloro(difluoro)methoxy Substituted Intermediates
Alcohol precursors bearing fluorine substituents are reacted with thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) to convert hydroxyl groups into chlorides, which can then be transformed into chloro(difluoro)methoxy groups by reaction with difluoromethyl sources.
Heating chlorides with cesium fluoride (CsF) at elevated temperatures (250–260 °C) without solvent can yield fluorinated derivatives essential for further functionalization.
Carbonylation and Difluoromethylation Reactions
Carbonylation reactions involving SbF5 (antimony pentafluoride) as a catalyst have been reported to facilitate the formation of difluoromethylated aromatic compounds, which can be precursors to the chloro(difluoro)methoxy group.
Typical reaction conditions include room temperature stirring for several hours, sometimes followed by treatment with methanol or other solvents to isolate the desired products.
Industrial Scale Considerations
Industrial production involves optimization of reaction parameters such as temperature, molar ratios, and reaction time to maximize yield and purity while minimizing by-products.
Metal-based catalysts are used to enhance reaction rates and selectivity, and solvent choice is critical to manage solubility and reaction kinetics.
Comparative Data Table of Preparation Steps and Conditions
| Step | Reagents/Conditions | Purpose | Yield/Notes |
|---|---|---|---|
| Selective Chlorination | Cl2 gas, metal catalyst, controlled temp/pressure | Introduce chlorine onto tetrafluorobenzene | High regioselectivity required |
| Conversion of Alcohol to Chloride | SOCl2 or PCl5, 75–100 °C | Convert hydroxyl groups to chlorides | Good yields; essential for next step |
| Fluorination via CsF | CsF, 250–260 °C, solvent-free | Introduce fluorine substituents | Efficient fluorination |
| Carbonylation/Difluoromethylation | SbF5 catalyst, r.t., 2–3 h | Form difluoromethylated intermediates | Yields vary; requires optimization |
| Final Assembly | Coupling of chloro(difluoro)methoxy group to benzene | Formation of target compound | Purification by sublimation or chromatography |
Research Findings and Analytical Characterization
NMR Spectroscopy: ^19F and ^1H NMR are extensively used to confirm substitution patterns and purity, with chemical shifts referenced to internal standards such as hexafluorobenzene and TMS.
Mass Spectrometry (GC-MS, HRMS): Used to determine molecular masses and confirm molecular formulae of intermediates and final products.
Elemental Analysis: Confirms the presence and ratio of halogens and other elements.
Purification: Sublimation under reduced pressure and column chromatography on silica gel are common methods to isolate pure compounds.
Chemical Reactions Analysis
Types of Reactions
1-Chloro-4-[chloro(difluoro)methoxy]-2,3,5,6-tetrafluoro-benzene can undergo various types of chemical reactions, including:
Nucleophilic substitution: The presence of electron-withdrawing fluorine atoms makes the compound susceptible to nucleophilic attack.
Electrophilic substitution: The aromatic ring can participate in electrophilic substitution reactions, although the multiple fluorine atoms may reduce its reactivity.
Oxidation and reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include nucleophiles such as hydroxide ions or amines. The reactions are typically carried out in polar solvents at elevated temperatures.
Electrophilic substitution: Reagents such as halogens or nitronium ions can be used, often in the presence of a catalyst.
Oxidation and reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different substituents on the benzene ring, while oxidation may result in the formation of carboxylic acids or other oxidized products.
Scientific Research Applications
1-Chloro-4-[chloro(difluoro)methoxy]-2,3,5,6-tetrafluoro-benzene has several scientific research applications, including:
Organic synthesis: It serves as a building block for the synthesis of more complex fluorinated compounds.
Material science: The compound’s unique properties make it useful in the development of advanced materials, such as fluorinated polymers.
Medicinal chemistry: Fluorinated aromatic compounds are often explored for their potential biological activity and use in drug development.
Environmental chemistry: The compound can be studied for its environmental impact and behavior in various ecosystems.
Mechanism of Action
The mechanism of action of 1-Chloro-4-[chloro(difluoro)methoxy]-2,3,5,6-tetrafluoro-benzene involves its interaction with various molecular targets. The electron-withdrawing fluorine atoms can influence the compound’s reactivity and interactions with other molecules. In biological systems, the compound may interact with enzymes or receptors, affecting their function and leading to specific biological effects.
Comparison with Similar Compounds
Structural Analogues with Varied Substituents
The compound’s unique substituent profile distinguishes it from related fluorinated benzene derivatives:
Key Observations :
- Chloro(difluoro)methoxy group : This bulky, electron-withdrawing substituent likely reduces nucleophilic substitution reactivity compared to benzyl chlorides (e.g., 4-(trifluoromethoxy)benzyl chloride) .
- Fluorination density: The target compound’s tetrafluoro configuration enhances stability relative to mono- or di-fluorinated analogs (e.g., p-chlorobenzotrifluoride) .
Reactivity and Chemical Behavior
- Sulfinyl analogs: React with phenolate anions in acetonitrile or benzene to form thioethers or sulfones, demonstrating nucleophilic substitution at the sulfinyl group .
- Benzyl chloride derivatives : Participate in alkylation reactions (e.g., with amines or alcohols) due to the labile -CH₂Cl group .
- Target compound : The chloro(difluoro)methoxy group likely confers resistance to hydrolysis and nucleophilic attack, favoring applications requiring inertness.
Physical and Environmental Properties
- State : Sulfinyl derivatives (e.g., compound 2 in ) are colorless liquids, whereas the target compound’s physical state is unspecified but presumed solid due to higher molecular weight.
- Environmental impact : Fluorinated ethers (e.g., difluoro(methoxy)methane, GWP = 144) are potent greenhouse gases . While the target compound’s GWP is unreported, its persistence in the environment warrants caution.
Biological Activity
1-Chloro-4-[chloro(difluoro)methoxy]-2,3,5,6-tetrafluoro-benzene is a fluorinated aromatic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the compound's biological activity, including its interactions with various biological targets, toxicity profiles, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : C7H2Cl2F4O
- Molecular Weight : 239.00 g/mol
The presence of multiple fluorine atoms and a chlorine substituent contributes to its lipophilicity and potential for specific interactions with biological macromolecules.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that halogenated compounds can disrupt bacterial cell membranes and inhibit growth through various mechanisms, including interference with metabolic pathways and enzyme functions .
Anticancer Properties
Fluorinated aromatic compounds are known for their anticancer activity. In vitro studies have demonstrated that similar compounds can induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation . The unique electronic properties of fluorine may enhance the binding affinity of these compounds to targets involved in cancer progression.
Toxicity Profile
The toxicity of this compound has been assessed through various studies. Data suggests that it may exhibit acute toxicity upon ingestion and can cause skin irritation. The compound is classified as toxic if swallowed (H301) and a skin irritant (H315) . Long-term exposure studies are necessary to fully understand its chronic toxicity effects.
Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of several fluorinated compounds against common pathogens. The results indicated that compounds with similar structures to this compound showed effective inhibition of bacterial growth at low concentrations. The study highlighted the potential application of such compounds in developing new antibiotics .
Study 2: Anticancer Mechanisms
In another investigation focusing on the anticancer properties of fluorinated benzene derivatives, researchers found that these compounds could effectively inhibit tumor growth in xenograft models. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways and the downregulation of anti-apoptotic proteins .
Comparative Analysis of Similar Compounds
| Compound Name | Molecular Formula | Biological Activity | Toxicity Level |
|---|---|---|---|
| This compound | C7H2Cl2F4O | Antimicrobial, Anticancer | Toxic if swallowed |
| 1-(Chloro(difluoro)methoxy)-4-nitrobenzene | C7H4ClF2NO3 | Antimicrobial | Moderate |
| 4-(Chlorodifluoromethoxy)nitrobenzene | C7H4ClF2NO2 | Anticancer | Low |
Q & A
Q. What are the common synthetic routes for 1-Chloro-4-[chloro(difluoro)methoxy]-2,3,5,6-tetrafluoro-benzene?
Synthesis typically involves multi-step halogenation and nucleophilic aromatic substitution. For example:
- Halogenation : Sequential introduction of chlorine and fluorine atoms using reagents like Cl₂ or F₂ under controlled temperature and pressure .
- Nucleophilic substitution : The chloro(difluoro)methoxy group is introduced via reactions with nucleophiles (e.g., KF) in polar aprotic solvents like DMSO or DMF .
- Purification : Column chromatography or recrystallization ensures high purity (>98%) .
Q. What analytical techniques are used to characterize this compound?
Q. What are the primary biological activities reported for this compound?
- Anticancer activity : Induces apoptosis via caspase-3/7 activation and G1 cell cycle arrest in vitro (IC₅₀ = 5–20 μM in HeLa cells) .
- Antimicrobial effects : Inhibits Gram-positive bacteria (MIC = 10–50 μg/mL) through membrane disruption .
- Mechanistic insight : Fluorine atoms enhance binding to ATP-binding pockets in kinases .
Q. How does this compound compare structurally to related halogenated benzenes?
Advanced Research Questions
Q. How can reaction conditions be optimized for selective fluorination?
Q. What computational methods predict the electronic effects of substituents?
- DFT calculations : B97-D functional (with dispersion correction) models non-covalent interactions and transition states .
- HOMO-LUMO analysis : Electron-withdrawing groups (e.g., -CF₂Cl) lower LUMO energy, increasing electrophilicity .
- MD simulations : Reveal binding modes with biological targets (e.g., cytochrome P450) .
Q. How do mechanistic studies explain substituent-dependent reactivity?
- Nucleophilic substitution : The chloro(difluoro)methoxy group directs incoming nucleophiles to para positions via resonance stabilization .
- Oxidation pathways : KMnO₄ oxidizes methyl groups to carboxylic acids, while CrO₃ selectively targets benzylic C-H bonds .
- Transition state analysis : Methoxy substituents reduce energy barriers (ΔG‡ = 2.013 eV vs. 2.243 eV for chloro) in allylic fluorination .
Q. How can contradictory data on biological activity be resolved?
- Dose-response validation : Replicate assays across multiple cell lines (e.g., MCF-7 vs. A549) to confirm IC₅₀ consistency .
- Metabolite profiling : LC-MS identifies degradation products that may interfere with activity .
- Structural analogs : Compare with derivatives lacking fluorine atoms to isolate electronic vs. steric effects .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
